molecular formula C12H15N5 B4884701 N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine

Cat. No.: B4884701
M. Wt: 229.28 g/mol
InChI Key: VOHUSVYSDZFDDH-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine is an organic compound that belongs to the class of aromatic amines. It features a pyridine ring substituted with a dimethylamino group and a pyrazine ring. This compound is typically a solid, ranging from white to pale yellow in color, and is stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine can be achieved through various organic synthesis pathways. One common method involves the reaction of pyrazine and amine compounds. For instance, the synthesis can be carried out using 3-methylpyridin-2-amine and pyrimidine-5-carbaldehyde in the presence of p-toluenesulfonic acid as a catalyst and toluene as a solvent. The mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines with altered substituents .

Scientific Research Applications

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases, thereby modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a pyrazine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-17(2)12-10(4-3-5-15-12)8-16-11-9-13-6-7-14-11/h3-7,9H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHUSVYSDZFDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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